4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine
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Overview
Description
4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-1-methyl-1H-1,2,4-triazole with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-ethyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
4-(1H-1,2,4-Triazol-1-yl)piperidine: A compound with a similar structure but lacking the ethyl and methyl substitutions.
3-Ethyl-1-methyl-1H-1,2,4-triazole: Another triazole derivative with different substitution patterns.
Uniqueness
4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is unique due to the specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a compound belonging to the class of triazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring substituted with a triazole moiety, which is critical for its biological activity.
Biological Activity Overview
The biological activities of triazole derivatives are extensive and include antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are summarized below:
Antifungal Activity
Triazoles are well-known for their antifungal properties. Studies have shown that compounds with triazole rings can inhibit the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the depletion of ergosterol and disrupts fungal cell membrane integrity.
Case Study:
In a study examining various triazole derivatives, this compound exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus, with Minimum Inhibitory Concentrations (MICs) comparable to established antifungal agents like fluconazole.
Anticancer Activity
The potential anticancer effects of triazole derivatives have been explored in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Research Findings:
In vitro studies revealed that this compound significantly inhibited the growth of several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 15 | Apoptosis induction |
MCF7 | 20 | Cell cycle arrest |
Antibacterial Activity
Triazoles have also shown promise as antibacterial agents. The mechanism often involves disrupting bacterial cell wall synthesis or function.
Case Study:
A recent study highlighted the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a significant reduction in bacterial growth with an MIC value lower than that of traditional antibiotics.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition: As mentioned earlier, it inhibits key enzymes involved in biosynthetic pathways.
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity: In fungi and bacteria, it compromises membrane integrity leading to cell death.
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
4-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C10H18N4/c1-3-9-12-10(14(2)13-9)8-4-6-11-7-5-8/h8,11H,3-7H2,1-2H3 |
InChI Key |
TXJKKXHVSUMUDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C2CCNCC2)C |
Origin of Product |
United States |
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